molecular formula C8H10N2O3 B1294931 4-Ethoxy-2-nitroaniline CAS No. 616-86-4

4-Ethoxy-2-nitroaniline

Cat. No. B1294931
CAS RN: 616-86-4
M. Wt: 182.18 g/mol
InChI Key: ISFYBUAVOZFROB-UHFFFAOYSA-N
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Description

4-Ethoxy-2-nitroaniline is an organic compound with the linear formula C2H5OC6H3(NO2)NH2 . It has a molecular weight of 182.18 . It is used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-nitroaniline consists of an ethoxy group (C2H5O-) and a nitro group (NO2-) attached to an aniline (C6H3NH2) molecule . The exact structure can be determined using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

4-Ethoxy-2-nitroaniline has a molecular weight of 182.18 . Its melting point is 111-113 °C . The boiling point and density are predicted to be 346.2±22.0 °C and 1.264±0.06 g/cm3, respectively .

Scientific Research Applications

Spectrophotometric Applications

4-Ethoxy-2-nitroaniline and related nitroanilines are utilized in spectrophotometric methods. For instance, nitroanilines have been employed as spectrophotometric reagents in the determination of ethinylestradiol in pharmaceutical formulations. These compounds enable accurate absorbance measurements based on their reaction products, offering a simple and rapid method for the selective determination of analytes in various formulations (Teixeira et al., 2011).

Degradation Pathways and Environmental Applications

Nitroanilines, including variants similar to 4-ethoxy-2-nitroaniline, are significant in understanding biodegradation pathways. For example, the metabolism of 2-Chloro-4-Nitroaniline by Rhodococcus sp. has been reported, highlighting its use as an intermediate in manufacturing dyes and pharmaceuticals. This study offers insights into the aerobic degradation pathways, which are crucial for environmental remediation and the development of sustainable industrial processes (Khan et al., 2013).

Safety And Hazards

4-Ethoxy-2-nitroaniline is associated with several hazard statements, including H302+H312+H332-H315-H319-H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research on 4-Ethoxy-2-nitroaniline and related compounds is ongoing. For instance, 4-methoxy-2-nitroaniline has been studied for its potential applications in optical technologies . Similar research could be conducted on 4-Ethoxy-2-nitroaniline in the future.

properties

IUPAC Name

4-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFYBUAVOZFROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022084
Record name 4-Ethoxy-2-nitroaniline
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Ethoxy-2-nitroaniline

CAS RN

616-86-4
Record name 4-Ethoxy-2-nitroaniline
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Record name 4-Ethoxy-2-nitroaniline
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Record name Benzenamine, 4-ethoxy-2-nitro-
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Record name 4-ETHOXY-2-NITROANILINE
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Synthesis routes and methods

Procedure details

A 500 mL 3-neck flask fitted with a stir-bar, condenser, and an Ar inlet was charged with 4-amino-3-nitrophenol (12.0 g, 77.9 mmol), ethyl iodide (15.2 g, 8.00 mL, 97.3 mmol), LiOH.H2O (6.55 g, 156 mmol), and EtOH (120 mL). The resultant solution was heated at 60° C. overnight. Another 3 mL of ethyl iodide and 1 g of LiOH.H2O were added, and the mixture was stirred at 60° C. overnight again. The solution was cooled and partitioned with EtOAc (250 mL) and H2O (200 mL). The organic phase was washed with 1% aqueous LiOH (2×200 mL), H2O (200 mL), and brine (200 mL), filtered through phase separation paper, and concentrated in vacuo to a dark red solid. The crude solid was triturated with hexanes:EtOAc 8:1 (50 mL). The solid was filtered, pressed with rubber dam, and rinsed with hexanes (3×10 mL). The material was dried to give 10.7 g of 46a as a red solid (75%). 1H NMR (60 MHz, CDCl3): δ 7.5 (d, 1H), 7.0 (dd, 1H), 6.7 (d, 1H), 5.9 (bs, 2H), 4.0 (qt, 2H), 1.4 (t, 3H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 96% with a retention time of 4.2 min.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
SX Cai, B Nguyen, S Jia, J Herich… - Journal of medicinal …, 2003 - ACS Publications
… 4-chlorobenzoyl chloride and 4-ethoxy-2-nitroaniline (57%). H … min, then a solution of 4-ethoxy-2-nitroaniline (1.33 g, 7.29 mmol… picolinic acid and 4-ethoxy-2-nitroaniline by a procedure …
Number of citations: 103 pubs.acs.org
N Bilic - Journal of Chromatography A, 1991 - Elsevier
… 4-Ethoxy- 1,2-phenylenediamine was prepared from 4-ethoxy-2-nitroaniline. 4Ethoxy-2-nitroaniline (3 g) was dissolved in 200 ml of methanol and hydrogenated with hydrogen on 250 …
Number of citations: 25 www.sciencedirect.com
TJ Mccord, MR Warner, PL Shafer… - Journal of …, 1985 - Wiley Online Library
… 4-Methyl-2-nitroaniline (lc), 4-ethyl-2-nitroaniline (Id), 4-ethoxy-2nitroaniline (le), and 4-amino-2-nitrobiphenyI (lg) were purchased from Aldrich Chemical Company, Milwaukee, …
Number of citations: 3 onlinelibrary.wiley.com
RL Dannley, A Grava - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… The reduction of 4-ethoxy-2-nitroaniline is given as a typical example. Tin was added in small portions to a suspension of 4-ethoxy-2-nitroaniline (46 g, 0.25 mole) in 2576 hydrochloric …
Number of citations: 9 cdnsciencepub.com
NI Rtishchev, AV Selitrennikov - Russian journal of general chemistry, 2004 - Springer
… 4-Ethoxy-2-nitroaniline, 15.1 g, suspended in 100 ml of 2-propanol was hydrogenated on Raney nickel by the procedure described in [21]. The reaction mixture was then filtered to …
Number of citations: 3 link.springer.com
FF Cantwell, DW Brown - Journal of Chemical Education, 1981 - ACS Publications
… The yellow dyes, o-and p-nitroaniline and a third compound, 4-ethoxy-2-nitroaniline, added as an internal standard are separated in under 5 min, and the first two are determined in an “…
Number of citations: 4 pubs.acs.org
WR Roderick, CW Nordeen Jr… - Journal of medicinal …, 1972 - ACS Publications
… 4-Methoxy2-nitroaniline and 4-ethoxy-2-nitroaniline were obtained commercially and catalytically reducedto the diamines by use of 2% by wt of 5% Pd on charcoal in abs EtOH. …
Number of citations: 94 pubs.acs.org
A Costescu, MV Diudea - Internet Electron. J. Mol. Des, 2006 - biochempress.com
Motivation. Considering the importance of quantitative structure–toxicity relationship (QSTR) studies in the field of aquatic toxicology from the viewpoint of ecological safety assessment, …
Number of citations: 12 biochempress.com
S Ren - Environmental Toxicology: An International Journal, 2002 - Wiley Online Library
The successful development of quantitative structure‐activity relationships (QSARs) and the prediction of toxicity based on QSARs depend on the correct classification of the mechanism …
Number of citations: 16 onlinelibrary.wiley.com
SY Kuchmiy, OL Stroyuk - Theoretical and Experimental Chemistry, 2021 - Springer
The cutting-edge research on the photocatalytic selective reductive transformations of organic nitro compounds in heterogeneous systems on the basis of semiconductors of different …
Number of citations: 1 link.springer.com

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